tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1445856-24-5
VCID: VC11721174
InChI: InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3
SMILES: CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

CAS No.: 1445856-24-5

Cat. No.: VC11721174

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate - 1445856-24-5

Specification

CAS No. 1445856-24-5
Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3
Standard InChI Key CNYQILGRQLIDGT-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C
Canonical SMILES CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C

Introduction

Structural and Molecular Properties

Core Architecture

The compound’s scaffold consists of a pyrrolo[3,2-d]pyrimidine system, a bicyclic structure merging pyrrole and pyrimidine rings. The numbering follows IUPAC conventions, with the pyrrole ring fused to the pyrimidine at positions 3 and 2. Key substituents include:

  • A tert-butyl ester at the 5-position, enhancing solubility and stability.

  • An acetyl group at the 2-position, introducing reactivity for further derivatization.

The tert-butyl group’s steric bulk and electron-donating effects modulate the compound’s physicochemical properties, while the acetyl moiety offers a site for nucleophilic or electrophilic modifications.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight261.28 g/mol
IUPAC Nametert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate
CAS Number1445856-24-5
Canonical SMILESCC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C

This data underscores the compound’s identity and provides a foundation for analytical comparisons.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves multi-step sequences, typically starting from simpler pyrimidine precursors. While exact protocols remain proprietary, general steps include:

  • Core Formation: Construction of the pyrrolo[3,2-d]pyrimidine skeleton via cyclization reactions, often employing palladium-catalyzed cross-coupling or thermal annulation.

  • Acetylation: Introduction of the acetyl group at position 2 using acetylating agents like acetic anhydride under basic conditions.

  • Esterification: Installation of the tert-butyl ester via carbodiimide-mediated coupling or nucleophilic substitution with tert-butanol.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the tert-butyl group appear as a singlet near δ 1.4 ppm, while the acetyl methyl group resonates around δ 2.6 ppm. Protons on the pyrrole and pyrimidine rings exhibit splitting patterns between δ 6.5–8.5 ppm.

    • ¹³C NMR: The carbonyl carbons of the acetyl and ester groups are observed near δ 170–180 ppm, with aromatic carbons in the δ 110–150 ppm range.

  • Mass Spectrometry (MS):

    • High-resolution MS confirms the molecular ion peak at m/z 261.28, with fragmentation patterns reflecting loss of the tert-butyl group (−56 Da) and acetyl moiety (−42 Da).

Research Directions and Challenges

Knowledge Gaps

  • Biological Screening: No published studies evaluate this compound’s activity against cancer cell lines, kinases, or inflammatory targets.

  • Metabolic Stability: The tert-butyl ester’s susceptibility to esterases in vivo remains uncharacterized.

Future Work

  • In vitro Assays: Prioritize screening against kinase panels (e.g., EGFR, VEGFR) and apoptosis pathways.

  • Prodrug Design: Explore hydrolytic cleavage of the tert-butyl ester to enhance bioavailability.

  • Cocrystallization Studies: Determine binding modes with therapeutic targets using X-ray crystallography.

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